Methyl 3-methylazetidine-3-carboxylate hydrochloride
Overview
Description
“Methyl 3-methylazetidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . Its molecular weight is 165.62 g/mol . The IUPAC name for this compound is methyl 3-methylazetidine-3-carboxylate;hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO2.ClH/c1-6(3-7-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H . This code represents the compound’s structure in a linear notation. The Canonical SMILES representation is CC1(CNC1)C(=O)OC.Cl . These codes can be used to generate a 2D or 3D structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 165.62 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 165.0556563 g/mol . The topological polar surface area is 38.3 Ų . The compound has a complexity of 129 .Scientific Research Applications
Synthesis and Molecular Studies
Synthesis of Novel Isomeric Analogs : Methyl 3-methylazetidine-3-carboxylate hydrochloride is used in the synthesis of novel isomeric analogs of dl-proline. For instance, 2-carboxy-4-methylazetidine has been synthesized as a new analog, using processes like reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation, yielding practical yields of the compound (Soriano, Podraza, & Cromwell, 1980).
Synthesis of Iminosugars and Hydroxy-N-methylazetidine-2-carboxylic Acid : Another application involves the synthesis of azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose, using the intramolecular Mitsunobu reaction. This process has shown significant inhibitory activity against enzymes like amyloglucosidase from Aspergillus niger (Lawande et al., 2015).
Formation of Non-Proteinogenic Amino Acids for Medicinal Chemistry : The compound also finds use in the formation of non-proteinogenic amino acids. For example, the formation of 3-hydroxyazetidine carboxylic acids from D-glucose has provided medicinal chemists with a new class of peptide isosteres. These acids have shown potential as specific inhibitors of glycosidases at the micromolar level (Glawar et al., 2013).
Synthesis of Fluorinated Heterocyclic Amino Acid : It is also instrumental in the synthesis of fluorinated amino acids. An example is the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, which is a valuable building block in medicinal chemistry (Van Hende et al., 2009).
Synthesis of Functional Derivatives of Azetidines : Research includes the synthesis of functional derivatives of azetidines, like the creation of methyl 1-tosylazetidine-2-carboxylate, highlighting the versatility of these compounds in synthesizing diverse molecular structures (Chen et al., 1967).
Creation of Novel Molecules for Anti-inflammatory Applications : The compound plays a role in synthesizing novel molecules with potential anti-inflammatory applications. An example is the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the anti-inflammatory activity of structurally related molecules (Moloney, 2001).
Preparation of Bench Stable, Crystalline Salts : The compound is used in the preparation of bench stable, crystalline salts, like the synthesis of (S)-2-methylazetidine, which are important for large-scale production and applications in organic chemistry (Dowling et al., 2016).
Synthesis of Heterocyclic Amino Acid-Like Building Blocks : It is used in the synthesis of heterocyclic amino acid-like building blocks, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, showcasing its utility in creating novel and efficient compounds for various applications (Bruzgulienė et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause less serious health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 3-methylazetidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(3-7-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNACXVGLUFTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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